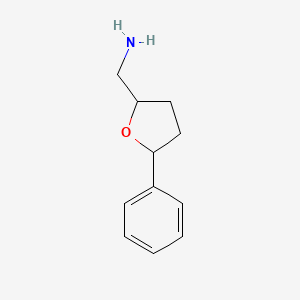

(5-Phenyloxolan-2-yl)methanamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound (5-Phenyloxolan-2-yl)methanamine is not directly mentioned in the provided papers. However, the papers discuss various related compounds with similar structural motifs or functionalities, such as aryloxyethyl derivatives of methanamine, phenoxyphenyl methanamines, and derivatives of oxadiazolyl methanamines. These compounds are of interest due to their potential pharmacological activities, including serotonin and noradrenaline reuptake inhibition, antimicrobial activity, and the ability to act as ligands for certain receptors .

Synthesis Analysis

The synthesis of related compounds involves various chemical reactions, including condensation, reaction with isocyanates or isothiocyanates, and multi-component reactions. For example, the synthesis of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine was achieved through a polyphosphoric acid condensation route . Another example is the use of (N-isocyanimino) triphenylphosphorane in a four-component reaction to synthesize densely functionalized methanamine derivatives . These methods highlight the versatility of synthetic approaches to access a wide range of methanamine derivatives.

Molecular Structure Analysis

The molecular structures of the compounds discussed in the papers are characterized using various spectroscopic techniques, including infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry. These techniques provide detailed information about the molecular framework and functional groups present in the compounds . The structural data are crucial for understanding the relationship between the molecular structure and the observed biological activity.

Chemical Reactions Analysis

The chemical reactivity of methanamine derivatives is influenced by the substituents attached to the methanamine core. For instance, the presence of an aryloxyethyl group can confer selective serotonin and noradrenaline reuptake inhibition . The introduction of a 1,3,4-oxadiazolyl moiety can be achieved through reactions involving hydrazides and carboxylic acids, leading to compounds with potential pharmacological properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of methanamine derivatives, such as solubility, metabolic stability, and membrane permeability, are important for their potential as drug candidates. For example, the lead compound in paper exhibited high solubility, metabolic stability, and favorable penetration through Caco-2 cells, which are indicative of good drug-like properties. The thermal degradation of related polymers has also been studied, providing insights into the stability and decomposition products of these materials .

Scientific Research Applications

Synthesis and Characterization

The compound (5-Phenyloxolan-2-yl)methanamine, along with similar derivatives, has been synthesized and characterized through various methods. For instance, the synthesis of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine was achieved through the condensation of p-Toluic hydrazide and glycine, revealing its potential for high-yielding synthesis and detailed characterization by FT-IR, DSC, 13C/1H-NMR, and mass spectrometry techniques (Shimoga, Shin, & Kim, 2018). Such studies highlight the compound's relevance in synthetic chemistry and material science, where precise chemical properties are critical.

Catalytic Applications

The compound has also shown promise in catalytic applications. For example, the synthesis of unsymmetrical NCN′ and PCN pincer palladacycles, derived from 1-(3-(Pyridin-2-yl)phenyl)methanamine, demonstrated good activity and selectivity in catalytic processes (Roffe, Tizzard, Coles, Cox, & Spencer, 2016). This suggests that derivatives of (5-Phenyloxolan-2-yl)methanamine could be valuable in developing new catalytic agents for industrial and synthetic organic chemistry applications.

Photocytotoxicity and Imaging

Iron(III) complexes containing phenyl-N,N-bis[(pyridin-2-yl)methyl]methanamine derivatives demonstrated significant photocytotoxicity in red light, offering new avenues for targeted cancer therapy through the generation of reactive oxygen species (Basu, Pant, Khan, Hussain, Kondaiah, & Chakravarty, 2014). Such findings indicate the compound's potential in developing novel photodynamic therapy agents that could selectively target cancer cells with minimal side effects.

Anticancer Activity

Moreover, certain derivatives have been explored for their anticancer activities. For instance, N-benzyl-1-(5-aryl-1,3,4-oxadiazol-2-yl)-1-(1H-pyrrol-2-yl)methanamines showed promising cytotoxic activities against various cancer cell lines, highlighting their potential as novel anticancer agents (Ramazani, Khoobi, Torkaman, Nasrabadi, Forootanfar, Shakibaie, Jafari, Ameri, Emami, Faramarzi, Foroumadi, & Shafiee, 2014). These derivatives provide a foundation for further investigation into therapeutic applications targeting various forms of cancer.

Antimicrobial Activities

Additionally, some derivatives have demonstrated antimicrobial activities. A study on the synthesis and antimicrobial evaluation of certain 1-(1H-benzotriazol-1-yl)-1-substituted phenyl methanamine derivatives revealed variable degrees of antibacterial and antifungal activities (Visagaperumal, Praveen, Sudeepthi, Prasanthi, Sravani, & Satyanarayana, 2010). This suggests that (5-Phenyloxolan-2-yl)methanamine derivatives could be potential leads for developing new antimicrobial agents.

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name |

(5-phenyloxolan-2-yl)methanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c12-8-10-6-7-11(13-10)9-4-2-1-3-5-9/h1-5,10-11H,6-8,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAIACGGIZWXQIK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1CN)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5-Phenyloxolan-2-yl)methanamine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-[4-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]pyridine-3-carbonitrile](/img/structure/B2522894.png)

![3-Methylbut-2-en-1-yl 2-{[(tert-butoxy)carbonyl]amino}acetate](/img/structure/B2522895.png)

![N-(1,3-benzothiazol-2-yl)-2-{[3-cyano-6-methyl-4-(3-thienyl)-5,6,7,8-tetrahydro[1,6]naphthyridin-2-yl]sulfanyl}acetamide](/img/structure/B2522896.png)

![N-benzyl-N-(4-ethoxybenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2522900.png)

![3-[4-(Trifluoromethyl)phenyl]prop-2-enenitrile](/img/structure/B2522901.png)

![8-methoxy-3-(4-methoxybenzyl)-2-phenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2522903.png)